

# 2-Chloro-5-(trichloromethyl)pyridine basic properties

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## Compound of Interest

Compound Name:	2-Chloro-5-(trichloromethyl)pyridine
Cat. No.:	B1585791

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An In-Depth Technical Guide to **2-Chloro-5-(trichloromethyl)pyridine**: Properties, Synthesis, and Core Applications

## Introduction

**2-Chloro-5-(trichloromethyl)pyridine**, a chlorinated pyridine derivative, stands as a pivotal intermediate in the synthesis of high-value agrochemicals.<sup>[1][2]</sup> Its unique structure, featuring a chlorine atom on the pyridine ring and a trichloromethyl group, imparts specific reactivity that is expertly exploited in multi-step synthetic pathways. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its fundamental properties, validated synthesis protocols, key chemical transformations, and its critical role in the production of leading herbicides. The methodologies described herein are presented with an emphasis on the underlying chemical principles and process validation to ensure scientific integrity and reproducibility.

## PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. **2-Chloro-5-(trichloromethyl)pyridine** is a solid at room temperature with a molecular formula of C<sub>6</sub>H<sub>3</sub>Cl<sub>4</sub>N.<sup>[2][3]</sup> Its properties are critical for process design, including reaction temperature control, solvent selection, and purification strategies.

## Table 1: Core Physicochemical & Spectroscopic Data

Property	Value	Source(s)
CAS Number	69045-78-9	[2][4][5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>4</sub> N	[2][6]
Molecular Weight	230.91 g/mol	[4][7]
Appearance	White to pink solid	[3][8][9]
Melting Point	52.4–55 °C	[8]
Boiling Point	281.8°C at 760 mmHg	[2][4]
Density	1.582 g/cm <sup>3</sup>	[2][4]
pKa	-2.26 (Predicted)	[2][3]
Flash Point	151.2 °C	[2]
Storage Temperature	2-8°C, under inert gas	[2][3][9]
Mass Spectrum (m/z)	296.84 (M <sup>+</sup> for related TCTCMP)	[1]

## PART 2: Synthesis Methodologies & Mechanistic Insights

The industrial production of **2-chloro-5-(trichloromethyl)pyridine** is primarily achieved through the chlorination of  $\beta$ -picoline (3-methylpyridine). The choice of methodology depends on factors such as cost of raw materials, desired purity, and scalability. Below are two authoritative protocols, each with distinct advantages.

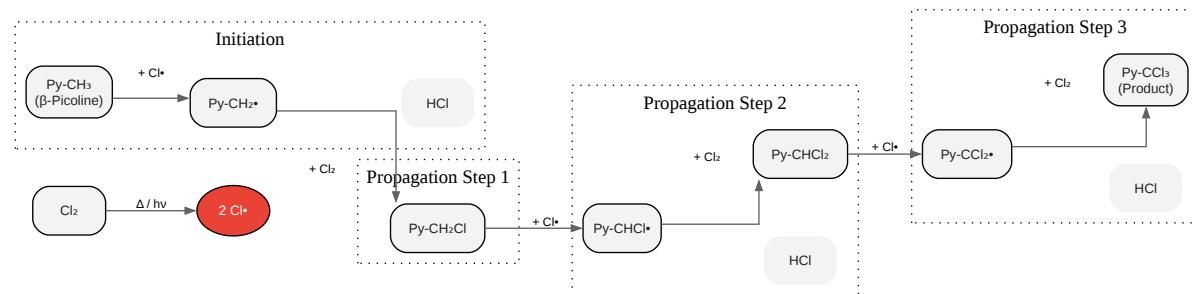
### Methodology 1: Direct Gas-Phase Chlorination of $\beta$ -Picoline

This method is advantageous for its simplicity and use of an economical starting material.[10] It involves a high-temperature gas-phase reaction where both side-chain and ring chlorination

occur. The key to success is precise control over temperature and residence time to maximize the yield of the desired product.

**Causality Statement:** The high reaction temperature (300-500°C) provides the activation energy for the homolytic cleavage of chlorine, initiating a free-radical mechanism for the exhaustive chlorination of the methyl group. The presence of an inert diluent is crucial to control the reaction exotherm and prevent unwanted decomposition.[\[10\]](#)

- **Reactor Setup:** Assemble a vertical quartz tube reactor equipped with a pre-heater, gas inlets for  $\beta$ -picoline, chlorine, and an inert diluent (e.g., carbon tetrachloride), and a condenser/collection system.
- **Vaporization:** Heat the pre-heater to 200°C.[\[11\]](#) Introduce a mixture of  $\beta$ -picoline and carbon tetrachloride (as diluent) into the pre-heater to generate a raw material steam.
- **Reaction:** Independently, feed dry chlorine gas. Mix the raw material steam and chlorine gas at the entrance of the reactor.
- **Temperature Control:** Maintain the reactor temperature between 300°C and 500°C.[\[10\]](#)
- **Residence Time:** Adjust the flow rates of the gases to achieve a residence time of 1 to 15 seconds.[\[10\]](#)
- **Condensation:** Pass the gaseous reaction output through a condenser to collect the crude product mixture. The mixture will contain the target compound along with other chlorinated pyridines.[\[10\]](#)[\[11\]](#)
- **Purification:** Separate the product via vacuum distillation. Collect the fraction boiling at 120-124 °C/10 mmHg.[\[1\]](#) Recrystallization from ethanol can be performed for further purification to yield a white solid.[\[8\]](#)

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Caption: Free-radical side-chain chlorination of  $\beta$ -picoline.

## Methodology 2: Multi-Step Synthesis via N-Oxidation

This route offers greater selectivity and control compared to direct chlorination, albeit with more synthetic steps.<sup>[8]</sup> The initial oxidation of the pyridine nitrogen activates the ring for regioselective chlorination at the 2-position.

**Causality Statement:** The N-oxide intermediate directs the incoming electrophilic chlorinating agent (generated from benzoyl chloride) specifically to the C2 position. Subsequent free-radical chlorination of the methyl group, initiated by an agent like methyl ethyl ketone peroxide, proceeds without affecting the now-deactivated ring.<sup>[8]</sup>

- Step 1: Synthesis of N-oxygen-3-methylpyridine.
  - In a 500mL four-neck flask, combine 46.6g (0.5 mol) of 3-picoline and 120mL of glacial acetic acid.
  - Heat the mixture to 75°C with stirring.
  - Slowly add 77.3mL of 60% hydrogen peroxide over 45 minutes.

- Maintain the reaction at 75°C for 24 hours.
- After the reaction, remove excess acetic acid and water by vacuum distillation. Neutralize the residue with 35% sodium hydroxide solution and extract with chloroform. Dry the organic phase with anhydrous magnesium sulfate to yield N-oxygen-3-methylpyridine.[8]
- Step 2: Synthesis of 2-chloro-5-methylpyridine (CMP).
  - Use benzoyl chloride as the chlorinating agent for the oriented chlorination of N-oxygen-3-methylpyridine to obtain CMP.[8] Purify via distillation or complexation with cupric chloride.[8]
- Step 3: Synthesis of **2-chloro-5-(trichloromethyl)pyridine**.
  - In a suitable reactor, dissolve the purified CMP from Step 2.
  - Introduce methyl ethyl ketone peroxide as a radical initiator.
  - Heat the reaction and bubble chlorine gas through the solution.
  - Monitor the reaction for 20 hours.
  - After completion, stop the heating and purge the system with nitrogen.
  - Purify the crude product by column chromatography (Silica GF254, eluent: ethyl acetate/petroleum ether 1:20) followed by recrystallization from ethanol to obtain a white solid with a purity of >99%. [8]

## PART 3: Core Applications in Agrochemical Synthesis

**2-Chloro-5-(trichloromethyl)pyridine** is not typically the final active ingredient but rather a crucial building block. Its primary value lies in its conversion to other intermediates, most notably 2-chloro-5-(trifluoromethyl)pyridine, the key precursor for several aryloxyphenoxypropionate herbicides.[11][12]

### Key Transformation: Halogen Exchange (Fluorination)

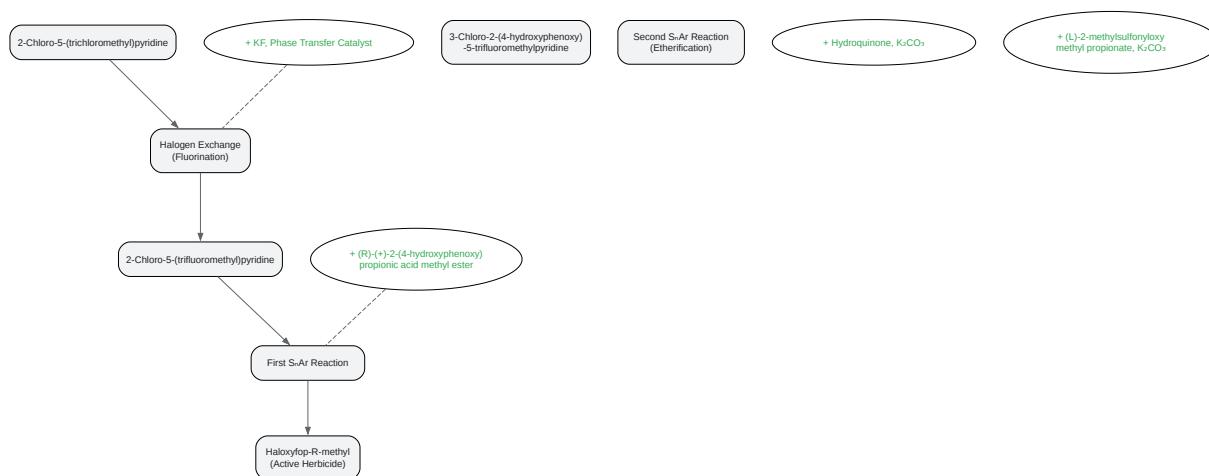
The trichloromethyl group is an excellent precursor to the trifluoromethyl group via a halogen exchange (HALEX) reaction. This transformation is critical as the trifluoromethyl group often enhances the biological activity and metabolic stability of the final pesticide.

- **Reactor Setup:** In a reaction vessel suitable for high-pressure reactions, combine the crude **2-chloro-5-(trichloromethyl)pyridine**, an excess of potassium fluoride (KF) as the fluorinating agent, and dimethyl sulfoxide (DMSO) as the solvent.<sup>[8]</sup>
- **Catalyst Addition:** Add a phase transfer catalyst, such as hexadecyl trimethyl ammonium bromide, to facilitate the reaction between the solid KF and the organic substrate.<sup>[8]</sup>
- **Reaction:** Seal the vessel and heat the mixture. The reaction proceeds via nucleophilic substitution of chloride by fluoride.
- **Work-up and Purification:** After the reaction is complete, cool the mixture. The desired product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated by distillation and purified by rectification.<sup>[8]</sup>

## Application Workflow: Synthesis of Haloxyfop-R-methyl

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.<sup>[13][14]</sup> The herbicidally active enantiomer is the R-isomer.<sup>[12][13]</sup> The synthesis heavily relies on an intermediate derived from 2-chloro-5-(trifluoromethyl)pyridine.

**Causality Statement:** The synthesis of Haloxyfop involves two key nucleophilic aromatic substitution (S<sub>n</sub>Ar) reactions. First, the chlorine at the C2 position of the pyridine ring is displaced by a phenoxide. The electron-withdrawing trifluoromethyl group at the C5 position activates the ring, making this substitution feasible. A second nucleophilic substitution then forms the final ether linkage.

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Caption: Key steps in the synthesis of Haloxyfop-R-methyl.

## PART 4: Analytical & Quality Control Protocols

Ensuring the purity of **2-chloro-5-(trichloromethyl)pyridine** is paramount for its successful use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a reliable method for its quantification and impurity profiling.[15]

## Protocol: HPLC Analysis

- Instrumentation: HPLC system with a UV detector.
- Column: Zorbax Eclipse XDB-C18 reverse-phase column.[15]
- Mobile Phase: A mixture of acetonitrile and water (30:70 v/v).[15]
- Flow Rate: 1.0 mL/min.[15]
- Detection: UV at 240 nm.[15]
- Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Validation: The method should be validated for linearity, precision, and accuracy using certified reference standards. The retention time for **2-chloro-5-(trichloromethyl)pyridine** under these conditions serves as the primary identifier.

## PART 5: Safety, Handling, and Environmental Profile

**2-Chloro-5-(trichloromethyl)pyridine** is a toxic and irritant compound that requires careful handling.[2][16]

- Hazards: Harmful if swallowed or inhaled.[16] Causes skin and serious eye irritation.[9][16] May cause respiratory irritation.[7][16]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16] Use only in a well-ventilated area or with a suitable respirator (e.g., NIOSH-approved respirator with appropriate cartridges).[7][16]
- Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Keep containers securely sealed when not in use. Wash hands thoroughly after handling.[16]
- First Aid:
  - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
- Environmental Precautions: Do not let the product enter drains.[7] Dispose of waste material at a licensed hazardous-waste disposal facility.[17]

## Conclusion

**2-Chloro-5-(trichloromethyl)pyridine** is a cornerstone intermediate for the modern agrochemical industry. Its synthesis, while demanding precise control over reaction conditions, provides a versatile platform for producing highly effective herbicides. The protocols and mechanistic insights provided in this guide serve as a robust resource for researchers engaged in the synthesis and application of this vital chemical compound. Adherence to rigorous analytical and safety procedures is essential for achieving reliable synthetic outcomes and ensuring operator safety.

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